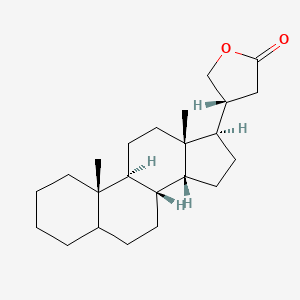

Cardanolide

描述

属性

CAS 编号 |

4427-84-3 |

|---|---|

分子式 |

C23H36O2 |

分子量 |

344.5 g/mol |

IUPAC 名称 |

(4R)-4-[(8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C23H36O2/c1-22-11-4-3-5-16(22)6-7-17-19-9-8-18(15-13-21(24)25-14-15)23(19,2)12-10-20(17)22/h15-20H,3-14H2,1-2H3/t15-,16?,17-,18+,19+,20-,22-,23+/m0/s1 |

InChI 键 |

AQARKTASOBROAE-OCYOQFCJSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@H]1CC[C@@H]2[C@H]4CC(=O)OC4)CCC5[C@@]3(CCCC5)C |

规范 SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

产品来源 |

United States |

科学研究应用

Pharmacological Applications

Cardanolides are primarily recognized for their role as cardiac glycosides, which have been extensively studied for their effects on heart function. The following table summarizes key pharmacological applications of cardanolides:

Case Study: Digitoxin and Heart Failure

A significant body of research has focused on digitoxin, a well-known this compound. Studies indicate that digitoxin enhances cardiac output and improves symptoms in patients with heart failure. It binds to plasma proteins, particularly human serum albumin, which influences its pharmacokinetics and therapeutic efficacy . The binding affinity is characterized by an association constant that varies with temperature, indicating temperature-dependent pharmacodynamics .

Ecological Applications

Cardanolides serve critical roles in plant defense mechanisms. Many plants produce these compounds to deter herbivores due to their toxicity. This section discusses the ecological implications of cardanolides.

Toxicity and Herbivore Resistance

Cardanolides are toxic to many vertebrates, acting as a defense mechanism for plants like milkweeds (Asclepias spp.). Monarch butterflies (Danaus plexippus) are notable for their ability to sequester these toxins without adverse effects, thereby becoming distasteful to predators . The following table illustrates the ecological interactions involving cardanolides:

Biochemical Interactions

Cardanolides interact with various biological systems beyond their cardiac effects. They inhibit the Na/K-ATPase enzyme, crucial for maintaining cellular ion gradients. This inhibition can lead to increased intracellular calcium levels, enhancing cardiac contractility but also posing risks of toxicity if mismanaged.

Binding Studies

Research has shown that digitoxin and related compounds bind predominantly to serum albumin in human plasma. This binding is characterized by high affinity and specificity, influencing the pharmacokinetics of these drugs significantly. The thermodynamic properties of this interaction suggest complex biochemical pathways that could be targeted for therapeutic interventions .

相似化合物的比较

Table 1: Structural and Molecular Properties of Cardanolide and Analogues

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Lactone Ring | Configuration |

|---|---|---|---|---|---|

| 5β-Cardanolide | C₂₃H₃₄O₄ | 374.25 g/mol | 3β-OH, 14β-OH, 20R-configuration | 5-membered | 5β,14β,20R |

| Dihydroouabain | C₂₉H₄₆O₁₂ | 586.67 g/mol | 1β-OH, 11α-OH, sugar moiety (6-deoxy-α-L-mannopyranosyl) | 5-membered | 1β,3β,5β,11α,20α |

| Gitoxigenin | C₂₃H₃₄O₅ | 390.24 g/mol | 3β-OH, 14β-OH, 16β-OH | 5-membered | 5β,14β,16β |

| Digitoxigenin | C₂₃H₃₄O₄ | 374.25 g/mol | 3β-OH, 14β-OH | 5-membered | 5β,14β |

Key Observations :

- Sugar Moieties: Dihydroouabain contains a glycosidic group, enhancing solubility and bioavailability compared to non-glycosylated cardanolides like gitoxigenin .

- Hydroxylation Patterns: Gitoxigenin’s additional 16β-OH group increases polarity and alters binding affinity to Na+/K+ ATPase compared to 5β-cardanolide .

- Stereochemistry: The 20R-configuration in cardanolides contrasts with the 20α-configuration in dihydroouabain, affecting enzymatic inhibition kinetics .

Pharmacological Activity

Cardanolides exhibit varying potencies due to structural nuances:

- 5β-Cardanolide: Demonstrates moderate Na+/K+ ATPase inhibition (IC₅₀ ~10⁻⁷ M) but lower cytotoxicity compared to digitoxigenin .

- Dihydroouabain : Glycosylation enhances membrane permeability, yielding higher cardiotonic activity (IC₅₀ ~10⁻⁸ M) .

- Gitoxigenin : The 16β-OH group reduces lipophilicity, decreasing cellular uptake but improving selectivity for renal ATPase isoforms .

常见问题

Q. What are the primary methodologies for isolating and characterizing cardanolides from plant sources?

Cardanolides are typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional group identification. Researchers must validate purity using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with UV detection .

Q. How can researchers validate the bioactivity of cardanolides in preliminary assays?

Initial bioactivity screening often involves in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines. Dose-response curves and IC50 values are calculated to assess potency. Positive controls (e.g., doxorubicin) and replicates (n ≥ 3) are critical to ensure reproducibility. Researchers should also account for solvent interference by including vehicle controls .

Q. What are the key challenges in synthesizing cardanolide derivatives, and how can they be addressed?

Challenges include stereochemical control during synthetic modifications and instability of the lactone ring. Protecting group strategies, such as ketal formation (e.g., ethylene glycol under vacuum distillation), are employed to stabilize reactive sites during hydrogenation or oxidation steps . Post-reaction purification via flash chromatography or recrystallization ensures product integrity .

Advanced Research Questions

Q. How can conflicting data on this compound bioactivity across studies be systematically analyzed?

Contradictions may arise from differences in cell line sensitivity, compound purity, or assay conditions. Researchers should:

- Perform meta-analyses to identify trends across datasets.

- Validate results using orthogonal assays (e.g., apoptosis markers vs. viability assays).

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to discern significant variations .

- Report detailed experimental parameters (e.g., incubation time, serum concentration) to enable cross-study comparisons .

Q. What experimental designs are optimal for studying this compound interactions with Na+/K+-ATPase?

Use purified Na+/K+-ATPase isoforms in in vitro inhibition assays. Measure ouabain-sensitive ATP hydrolysis via colorimetric phosphate detection. Include positive controls (e.g., ouabain) and test cardanolides at physiological pH (7.4). Kinetic analyses (e.g., Lineweaver-Burk plots) can differentiate competitive vs. non-competitive inhibition mechanisms. Isoform specificity should be confirmed using recombinant proteins .

Q. How can researchers address low yields in this compound biosynthesis via plant cell cultures?

Optimize elicitors (e.g., jasmonic acid or fungal extracts) to upregulate biosynthetic pathways. Monitor gene expression (qRT-PCR) of key enzymes (e.g., pregnane X receptor regulators). Use metabolomic profiling (LC-MS/MS) to identify bottlenecks in precursor flux. Scaling-up bioreactors with controlled oxygen and nutrient delivery can improve productivity .

Q. What strategies mitigate this compound degradation during long-term stability studies?

Conduct accelerated stability testing under varying pH, temperature, and light conditions. Analytical methods like HPLC-UV or UPLC-PDA track degradation products. Lyophilization or encapsulation in lipid-based nanoparticles enhances shelf-life. Degradation kinetics should be modeled using Arrhenius equations to predict storage conditions .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research proposals?

- Feasible: Ensure access to specialized instrumentation (e.g., NMR, LC-MS) via collaborations.

- Novel: Prioritize understudied this compound derivatives or novel molecular targets.

- Ethical: Adhere to institutional guidelines for animal or human cell line use.

- Relevant: Align with global health priorities (e.g., anticancer or antiparasitic applications) .

Q. What statistical approaches are recommended for this compound dose-response studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Assess goodness-of-fit via R² and residual plots. For multi-dose comparisons, apply mixed-effects models to account for inter-experiment variability. Report confidence intervals (95%) and effect sizes .

Data Management and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

Include step-by-step procedures with exact reaction conditions (temperature, solvent ratios, catalyst loading). Publish spectral data (NMR, IR) in supplementary materials. Use standardized nomenclature (IUPAC) and deposit raw data in open-access repositories (e.g., Zenodo) .

Q. What are best practices for reconciling discrepancies between in vitro and in vivo this compound efficacy data?

Perform pharmacokinetic studies (e.g., bioavailability, half-life) to assess compound stability in vivo. Use isotopic labeling (e.g., ¹⁴C-cardanolides) to track metabolite formation. Cross-validate findings using transgenic animal models or humanized xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。